2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID
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Overview
Description
2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID is a complex organic compound characterized by the presence of multiple nitro and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: The formation of amide bonds by reacting carboxylic acids with amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro groups can yield amines, which can further participate in various organic transformations.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or chemical reductants like tin(II) chloride (SnCl₂).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
Scientific Research Applications
2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and carboxylic acid groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-CARBOXY-2-NITROPHENYLBORONIC ACID: Similar in structure but contains a boronic acid group instead of an amide linkage.
3-CARBOXY-5-NITROPHENYLBORONIC ACID: Another boronic acid derivative with a different substitution pattern on the aromatic ring.
Uniqueness
2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of nitro and carboxylic acid groups, along with the amide linkage, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[4-[(2-carboxy-5-nitrophenyl)carbamoyl]benzoyl]amino]-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O10/c27-19(23-17-9-13(25(33)34)5-7-15(17)21(29)30)11-1-2-12(4-3-11)20(28)24-18-10-14(26(35)36)6-8-16(18)22(31)32/h1-10H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEQQWBFRYLMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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